(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone
Description
The compound "(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone" features a 1,4-thiazepane core, a seven-membered heterocyclic ring containing sulfur and nitrogen. The 2-chlorophenyl substituent at the 7-position introduces steric and electronic effects, while the 4-morpholinophenyl group attached via a methanone linker contributes polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2S/c23-20-4-2-1-3-19(20)21-9-10-25(13-16-28-21)22(26)17-5-7-18(8-6-17)24-11-14-27-15-12-24/h1-8,21H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXRBQPPRWZRHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone typically involves multiple steps, starting with the construction of the thiazepane ring. One common approach is to start with a suitable precursor such as 2-chlorophenylacetic acid and react it with a thiazepane derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents onto the thiazepane ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone: has several scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system and would require detailed study to fully understand.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Substituents: The morpholino group in the target compound enhances polarity (logP ~2.1 estimated) compared to the dichlorophenyl analogue (logP ~3.5 estimated for ), impacting solubility and membrane permeability.
- Functional Groups: The imidazolidinone in introduces an additional hydrogen-bond acceptor, contrasting with the target’s morpholino group, which has both donor and acceptor capabilities.
Physicochemical and Electronic Properties
Computational analyses using tools like Multiwfn and noncovalent interaction (NCI) studies provide insights:
Key Findings :
- The morpholino group in the target compound reduces lipophilicity compared to , favoring aqueous solubility.
Biological Activity
The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazepane ring, a chlorophenyl group, and a morpholinophenyl moiety. The synthesis typically involves multi-step organic reactions, including cyclization and substitution processes. Common solvents include dichloromethane, and catalysts such as phase-transfer catalysts are often used to enhance yields.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Formation of thiazepane ring through cyclization of appropriate precursors. |
| 2 | Introduction of chlorophenyl and morpholinophenyl groups via electrophilic substitution reactions. |
| 3 | Purification through recrystallization or chromatography. |
Biological Activity
Research indicates that this compound may exhibit various biological activities, including enzyme inhibition and anticancer properties.
Enzyme Inhibition
Preliminary studies suggest that the compound can inhibit specific enzymes, potentially disrupting their function. This characteristic positions it as a candidate for developing therapeutic agents targeting enzyme-related diseases.
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies show that it can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation. For instance, similar compounds have demonstrated significant inhibitory effects on human non-small cell lung cancer (A549) cells with IC50 values comparable to established chemotherapeutics .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets including:
- Enzymes : Binding to active sites may alter enzyme activity.
- Receptors : Potential modulation of receptor-mediated pathways could influence cellular responses.
Case Studies and Research Findings
- Anticancer Activity : A study evaluating structurally similar compounds found that certain derivatives induced apoptosis in A549 cells by increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .
- Enzyme Inhibition Studies : Research documented in the MeSH database suggests that the compound's structure allows for potential binding to enzymes involved in various metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
